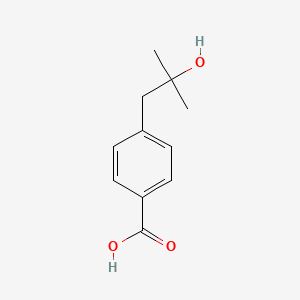

4-(2-hydroxy-2-methylpropyl)benzoic acid

Descripción general

Descripción

4-(2-Hydroxy-2-methylpropyl)benzoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-hydroxy-2-methylpropyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-hydroxy-2-methylpropanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Hydroxy-2-methylpropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products

Oxidation: Formation of 4-(2-oxo-2-methylpropyl)benzoic acid or 4-(2-carboxy-2-methylpropyl)benzoic acid.

Reduction: Formation of 4-(2-hydroxy-2-methylpropyl)benzyl alcohol or 4-(2-hydroxy-2-methylpropyl)benzaldehyde.

Substitution: Formation of various substituted derivatives, such as 4-(2-hydroxy-2-methylpropyl)-3-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that derivatives of p-hydroxybenzoic acid exhibit significant antimicrobial properties. A study demonstrated that 4-(2-hydroxy-2-methylpropyl)benzoic acid showed inhibitory effects against several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Drug Formulation

This compound is utilized as an excipient in drug formulations, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Its role as a stabilizer helps improve the bioavailability of drugs administered orally or via injection .

Case Study: Antimicrobial Efficacy

In a comparative study of various benzoic acid derivatives, this compound was found to be effective against Escherichia coli and Staphylococcus aureus, showcasing its potential in pharmaceutical applications aimed at treating infections .

Agricultural Applications

Pesticide Development

The compound serves as a synthetic intermediate in the production of pesticides. Its derivatives have been reported to possess insecticidal and acaricidal activities, providing an eco-friendly alternative to conventional pesticides .

Case Study: Insecticidal Properties

A patent outlines the use of this compound in formulating insecticides that exhibit rapid action with minimal toxicity to non-target organisms. This positions it as a valuable component in sustainable agricultural practices .

Materials Science

Polymer Production

this compound is employed in synthesizing polymers and copolymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves resistance to UV degradation and enhances overall durability .

Case Study: Polymer Blends

Research on polymer blends containing this compound revealed improved tensile strength and flexibility compared to traditional polymers. This advancement is crucial for applications in packaging and construction materials where durability is paramount .

Cosmetic Applications

Preservative Use

The compound is also explored as a preservative in cosmetic formulations due to its antimicrobial properties. It helps extend the shelf life of products while ensuring safety for consumer use.

Mecanismo De Acción

The mechanism of action of 4-(2-hydroxy-2-methylpropyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxybenzoic acid: A structurally similar compound with a hydroxyl group directly attached to the benzene ring.

2-Hydroxy-4-methylbenzoic acid: Another derivative of benzoic acid with a hydroxyl and methyl group on the benzene ring.

4-(2-Hydroxyethyl)benzoic acid: Similar in structure but with a 2-hydroxyethyl group instead of a 2-hydroxy-2-methylpropyl group.

Uniqueness

4-(2-Hydroxy-2-methylpropyl)benzoic acid is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct chemical and physical properties.

Actividad Biológica

4-(2-Hydroxy-2-methylpropyl)benzoic acid, also known as a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a hydroxyl group and a branched alkyl chain significantly influences its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Compounds with hydroxyl groups often demonstrate significant antioxidant properties. Studies suggest that the presence of the hydroxyl group enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress .

- Antimicrobial Properties : Similar benzoic acid derivatives have shown antimicrobial effects against various bacterial strains. The mechanism typically involves disruption of microbial cell membranes or inhibition of metabolic pathways .

- Anti-inflammatory Effects : Some studies indicate that derivatives of benzoic acid can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting microbial cell integrity .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Membrane disruption | |

| Anti-inflammatory | Cytokine modulation |

Case Study 1: Antioxidant Properties

A study published in the Journal of Natural Products evaluated the antioxidant capacity of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of several benzoic acid derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential for use in food preservation and as an antibacterial agent in pharmaceuticals .

Propiedades

IUPAC Name |

4-(2-hydroxy-2-methylpropyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFSQQMSOFOCCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.